molecular formula C24H22N2 B10914829 1-benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole

1-benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole

Cat. No.: B10914829
M. Wt: 338.4 g/mol
InChI Key: OCJUYDRVYGUELD-UHFFFAOYSA-N
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Description

1-Benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole is a synthetic organic compound belonging to the pyrazole family Pyrazoles are five-membered heterocyclic compounds containing two adjacent nitrogen atoms

Preparation Methods

The synthesis of 1-benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the pyrazole ring: This can be achieved through the condensation of hydrazine with a 1,3-diketone or β-keto ester.

    Introduction of the benzyl group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Addition of bis(2-methylphenyl) groups: This step often involves Friedel-Crafts alkylation reactions using 2-methylphenyl derivatives.

Industrial production methods may vary, but they generally follow similar principles, with optimizations for yield, purity, and cost-effectiveness.

Chemical Reactions Analysis

1-Benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole undergoes various chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of corresponding pyrazole oxides.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride, potentially yielding reduced pyrazole derivatives.

    Substitution: Electrophilic and nucleophilic substitution reactions are common, with reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) being used to introduce various functional groups.

The major products formed from these reactions depend on the specific reagents and conditions employed.

Scientific Research Applications

1-Benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole has a wide range of scientific research applications, including:

    Chemistry: It serves as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: This compound is studied for its potential biological activities, such as antimicrobial, anti-inflammatory, and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of 1-benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole involves its interaction with specific molecular targets and pathways. These may include:

    Enzyme inhibition: The compound may inhibit certain enzymes, affecting biochemical pathways and cellular processes.

    Receptor binding: It may bind to specific receptors, modulating signal transduction and cellular responses.

    DNA interaction: The compound could interact with DNA, influencing gene expression and cellular functions.

Comparison with Similar Compounds

1-Benzyl-3,5-bis(2-methylphenyl)-1H-pyrazole can be compared with other similar compounds, such as:

    1-Phenyl-3,5-bis(2-methylphenyl)-1H-pyrazole: This compound lacks the benzyl group, which may affect its chemical reactivity and biological activity.

    1-Benzyl-3,5-diphenyl-1H-pyrazole: The absence of methyl groups on the phenyl rings can lead to differences in steric and electronic properties.

    3,5-Bis(trifluoromethyl)benzyl bromide:

Properties

Molecular Formula

C24H22N2

Molecular Weight

338.4 g/mol

IUPAC Name

1-benzyl-3,5-bis(2-methylphenyl)pyrazole

InChI

InChI=1S/C24H22N2/c1-18-10-6-8-14-21(18)23-16-24(22-15-9-7-11-19(22)2)26(25-23)17-20-12-4-3-5-13-20/h3-16H,17H2,1-2H3

InChI Key

OCJUYDRVYGUELD-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CC=C1C2=CC(=NN2CC3=CC=CC=C3)C4=CC=CC=C4C

Origin of Product

United States

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